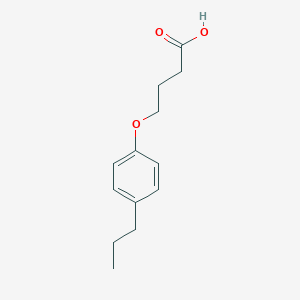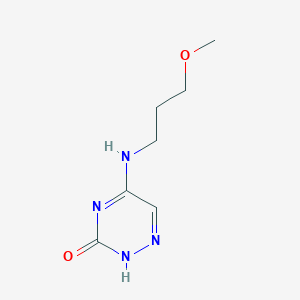
4-(4-propylphenoxy)butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-propylphenoxy)butanoic acid, also known as PBPA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBPA is a derivative of phenoxybutyric acid, which is a class of compounds that have been shown to have a variety of physiological effects, including anti-inflammatory and anti-cancer properties. In
作用機序
The mechanism of action of 4-(4-propylphenoxy)butanoic Acid is not well understood, but it is thought to involve the modulation of cellular signaling pathways. 4-(4-propylphenoxy)butanoic Acid has been shown to inhibit the activity of several enzymes involved in cellular signaling, including protein kinase C and mitogen-activated protein kinase. Additionally, 4-(4-propylphenoxy)butanoic Acid has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel.
Biochemical and Physiological Effects:
4-(4-propylphenoxy)butanoic Acid has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective properties. In cancer cells, 4-(4-propylphenoxy)butanoic Acid has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In inflammatory cells, 4-(4-propylphenoxy)butanoic Acid has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurons, 4-(4-propylphenoxy)butanoic Acid has been shown to modulate neurotransmitter release and synaptic plasticity, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 4-(4-propylphenoxy)butanoic Acid in lab experiments is its relatively low toxicity and high solubility in water. Additionally, 4-(4-propylphenoxy)butanoic Acid is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using 4-(4-propylphenoxy)butanoic Acid in lab experiments is its limited solubility in organic solvents, which may limit its use in certain experimental protocols.
将来の方向性
There are several potential future directions for research on 4-(4-propylphenoxy)butanoic Acid, including its potential applications in drug development and its role in cellular signaling pathways. One possible direction is the development of 4-(4-propylphenoxy)butanoic Acid derivatives with improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to elucidate the mechanism of action of 4-(4-propylphenoxy)butanoic Acid and its role in cellular signaling pathways, which may have implications for the treatment of a variety of diseases.
合成法
4-(4-propylphenoxy)butanoic Acid can be synthesized using a variety of methods, including the reaction of 4-bromobutanoic acid with 4-propylphenol in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-(4-propylphenoxy)butanoic Acid, which can be purified using standard techniques, such as recrystallization or column chromatography.
科学的研究の応用
4-(4-propylphenoxy)butanoic Acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-propylphenoxy)butanoic Acid has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. In neuroscience, 4-(4-propylphenoxy)butanoic Acid has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity. In immunology, 4-(4-propylphenoxy)butanoic Acid has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
特性
製品名 |
4-(4-propylphenoxy)butanoic Acid |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
4-(4-propylphenoxy)butanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-4-11-6-8-12(9-7-11)16-10-3-5-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |
InChIキー |
QWIOTFVIEZSCNR-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)O |
正規SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)


![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)